Methyl 3-amino-2-(methylamino)benzoate
Overview
Description
“Methyl 3-amino-2-(methylamino)benzoate” is an organic compound. The compound is also known as “methyl 3-amino-2-(methylamino)benzoate hydrochloride” with a CAS Number of 2138136-21-5 . It has a molecular weight of 216.67 . The IUPAC name for this compound is "methyl 3-amino-2-(methylamino)benzoate hydrochloride" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2-(methylamino)benzoate” can be represented by the SMILES stringCOC(=O)c1cccc(N)c1C
. The InChI representation is 1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
. Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(methylamino)benzoate” has a refractive index of 1.573 (lit.) . It has a boiling point of 300 °C (lit.) and a density of 1.146 g/mL at 25 °C (lit.) . The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Industrial Applications
Methyl 3-amino-2-(methylamino)benzoate and its derivatives have been utilized in various synthesis technologies. For instance, Fang Qiao-yun (2012) optimized the synthesis technology of a structurally similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using a reduction method with hydrazine hydrate. The process was found to be stable, simple, and high yielding, making it suitable for industrial production (Fang Qiao-yun, 2012).
Chemical Modifications and Applications in Organic Chemistry
The compound has been a part of various chemical modification processes. For example, Casimir, Guichard, and Briand (2002) described a new, efficient reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives. This process is notable for being simple, racemization-free, and yielding excellent results with various amino compounds, indicating the versatility of methyl 3-amino-2-(methylamino)benzoate derivatives in organic synthesis (J. Casimir, G. Guichard, J. Briand, 2002).
Material Science and Polymer Research
In material science, the compound and its analogs have been involved in the synthesis of novel materials. For instance, Gang Yang, M. Jikei, and M. Kakimoto (1999) demonstrated that thermal polymerization of a derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, results in a hyperbranched aromatic polyamide. This polymer exhibited good solubility in common solvents and had a range of molecular weights, showing the potential of methyl 3-amino-2-(methylamino)benzoate in creating advanced materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).
Pharmaceutical Applications
In the pharmaceutical field, methyl 3-amino-2-(methylamino)benzoate derivatives have shown potential. For example, a series of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6-yl]methylamino)benzoate derivatives synthesized by Y. Murthy and colleagues exhibited potent inhibitory activity against different bacterial strains, highlighting the compound's role in developing new antibacterial agents (Y. Murthy et al., 2011).
Safety And Hazards
“Methyl 3-amino-2-(methylamino)benzoate” is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .
properties
IUPAC Name |
methyl 3-amino-2-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-6(9(12)13-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWVWBFGKVSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217936 | |
Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(methylamino)benzoate | |
CAS RN |
913297-16-2 | |
Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913297-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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